![molecular formula C11H8N2 B1497108 1H-pyrrolo[2,3-f]quinoline CAS No. 233-36-3](/img/structure/B1497108.png)
1H-pyrrolo[2,3-f]quinoline
Overview
Description
1H-pyrrolo[2,3-f]quinoline is a bacterial vitamin that serves as a cofactor in numerous alcohol dehydrogenases . It is also referred to as methoxatin and is a water-soluble orthoquinone molecule with redox-cycling ability . It usually bears a carboxylic acid group at the C-2, C-7, and C-9 positions .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-f]quinoline is facilitated by six genes, pqqABCDEF, and proceeds by an unknown pathway . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis
The molecular formula of 1H-pyrrolo[2,3-f]quinoline is C11H8N2 . It has a molecular weight of 168.19 g/mol . The structure of 1H-pyrrolo[2,3-f]quinoline is composed of a pyrazole-and-quinoline fragment .Chemical Reactions Analysis
1H-pyrrolo[2,3-f]quinoline is capable of forming in vitro molecular complexes with native double-stranded DNA by intercalation . It also shows a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-f]quinoline is a water-soluble, heat-stable, tricyclic ortho-quinone . It has a topological polar surface area of 24.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Redox Cofactor in Bacterial Dehydrogenases
1H-pyrrolo[2,3-f]quinoline, also known as Pyrroloquinoline quinone (PQQ), serves as a redox cofactor for various bacterial dehydrogenases . It provides unique redox-features and is involved in various biological reactions that range from oxidative deaminations to free-radical redox reactions .
Biosynthesis Pathway
PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA . The biosynthesis pathway of PQQ involves at least six genes in Klebsiella pneumoniae (PqqA-F) and requires five reactions to form this quinone cofactor .
Antioxidant Properties
PQQ has antioxidant properties and has been found to suppress oxidative stress . It has been used in studies to test its efficiency in suppressing restrained oxidative stress and hepatic fibrogenesis in mouse models .
Growth-Promoting Factor
PQQ has been implicated as an important nutrient in mammals and has been found to have growth-promoting activity . Nutritional studies in rodents have revealed that PQQ deficiency exhibits diverse systemic responses, including growth impairment .
Neuroprotective Function
Recent studies have focused on the potential health benefits of PQQ, including its neuroprotective function . It has been found to have beneficial effects on both bacteria and higher organisms, influencing a multitude of physiological and biochemical processes .
Anti-Diabetic Effect
PQQ has been studied for its anti-diabetic effect . It has been found to have a significant impact on metabolic processes, which could potentially be beneficial in the management of diabetes .
DNA Synthesis Inhibitor
1H-pyrrolo[2,3-f]quinoline derivatives have shown a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells . This suggests potential applications in cancer research and treatment .
Component of Therapeutic Formulations
PQQ has been used as a component of nanocurcumin formulation (NCF) to study its therapeutic effect on ameliorating hypoxia-induced stress in hypertrophied cardiomyocytes . This indicates its potential use in the development of therapeutic formulations .
Mechanism of Action
Target of Action:
1H-pyrrolo[2,3-f]quinoline primarily interacts with specific biological targets. Although its exact targets may vary depending on the context, one well-known interaction involves protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating cellular signaling pathways by dephosphorylating tyrosine residues in proteins. When 1H-pyrrolo[2,3-f]quinoline is present, it generates hydrogen peroxide (H₂O₂), which oxidizes the catalytic cysteine thiol (Cys-215) in PTP1B. This oxidation modifies the cysteine to sulfenic acid (–SOH), sulfinic acid (–SO₂H), or sulfonic acid (–SO₃H), ultimately inactivating PTP1B .
Mode of Action:
1H-pyrrolo[2,3-f]quinoline’s mode of action involves its redox properties. As a water-soluble, heat-stable, tricyclic ortho-quinone, it serves as a cofactor for various bacterial dehydrogenases. These enzymes utilize 1H-pyrrolo[2,3-f]quinoline noncovalently, participating in oxidative reactions. Notably, its high midpoint redox potential (around 90 mV) distinguishes it from other quinones. It engages in diverse biological processes, from oxidative deaminations to free-radical redox reactions .
Biochemical Pathways:
The biosynthesis pathway of 1H-pyrrolo[2,3-f]quinoline (also known as pyrroloquinoline quinone, PQQ) involves several steps. Here’s a simplified overview:
- PQQ is derived from the two amino acids glutamate and tyrosine encoded in the precursor peptide PqqA.
Result of Action:
The compound’s action leads to downstream effects, influencing various cellular processes. For instance, it downregulates MYC and E2F targets, affecting oxidative phosphorylation, proteasome pathways, and DNA repair .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6H-pyrrolo[2,3-f]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMMMJOXRZENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C=CN=C3C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491006 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
233-36-3 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[2,3-f]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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